![molecular formula C24H26N2O6S B2587597 Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate CAS No. 923373-53-9](/img/structure/B2587597.png)
Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, such as Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, has been a topic of interest in recent years . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Scientific Research Applications
Antitumor Activity
Benzofuran derivatives have been identified to possess significant antitumor properties . The core structure of benzofuran, present in Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, is utilized in the synthesis of compounds with potential applications in cancer treatment . Researchers are exploring these derivatives for their efficacy in inhibiting tumor growth and proliferation.
Antibacterial Agents
The structural complexity of benzofuran compounds lends them to be potent antibacterial agents . Studies suggest that modifications to the benzofuran moiety can lead to the development of new classes of antibiotics, addressing the growing concern of antibiotic resistance .
Antioxidative Properties
Benzofuran derivatives exhibit antioxidative properties , which are crucial in the development of drugs that protect against oxidative stress-related diseases . Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate could serve as a precursor in synthesizing antioxidative agents.
Antiviral Applications
Compounds with a benzofuran ring have shown promise as antiviral agents . For instance, certain benzofuran derivatives have demonstrated activity against the hepatitis C virus, suggesting potential use in antiviral drug development .
Drug Development for Hepatitis C
The benzofuran core is pivotal in the synthesis of drugs targeting hepatitis C. Novel macrocyclic benzofuran compounds have been discovered with significant anti-hepatitis C virus activity, indicating the potential of Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate in this field .
Organic Synthesis and Chemical Research
In organic synthesis, benzofuran derivatives are valuable intermediates. They are used in constructing complex polycyclic structures through methods such as free radical cyclization cascades and proton quantum tunneling, which are beneficial in creating diverse synthetic pathways .
Mechanism of Action
Mode of Action
Benzofuran compounds often exert their effects by interacting with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Without specific information on Ethyl 3-(1-tosylpiperidine-4-carboxamido)benzofuran-2-carboxylate, it’s difficult to say which biochemical pathways it affects. Benzofuran compounds can affect a variety of biochemical pathways depending on their specific targets .
Result of Action
Benzofuran compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets .
properties
IUPAC Name |
ethyl 3-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-3-31-24(28)22-21(19-6-4-5-7-20(19)32-22)25-23(27)17-12-14-26(15-13-17)33(29,30)18-10-8-16(2)9-11-18/h4-11,17H,3,12-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLJYRSVLFSUPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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